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molecular formula C13H8F3NO2 B3024421 6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde CAS No. 851069-97-1

6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde

Cat. No. B3024421
M. Wt: 267.2 g/mol
InChI Key: NEKWUGFVJNIXIK-UHFFFAOYSA-N
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Patent
US06995263B2

Procedure details

6-(4-Trifluoromethoxy-phenyl)-pyridine-3-carbaldehyde (2.0 g, 7.48 mmol) was dissolved in EtOH (37 ml) and treated at 0° C. with NaBH4 (0.28 g, 7.48 mmol). After 10 min the cooling bath was removed and stirring was continued at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents afforded 2.08 g (7.7 mmol, quant.) of the title compound as off-white solid of mp. 57–58° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
0.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:15]=[CH:14][C:13]([CH:16]=[O:17])=[CH:12][CH:11]=2)=[CH:6][CH:5]=1.[BH4-].[Na+]>CCO>[F:19][C:2]([F:1])([F:18])[O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[N:15]=[CH:14][C:13]([CH2:16][OH:17])=[CH:12][CH:11]=2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)C1=CC=C(C=N1)C=O)(F)F
Name
Quantity
37 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.28 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 10 min the cooling bath was removed
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was continued at ambient temperature
ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice, twofold extraction with AcOEt
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C1=CC=C(C=N1)CO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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